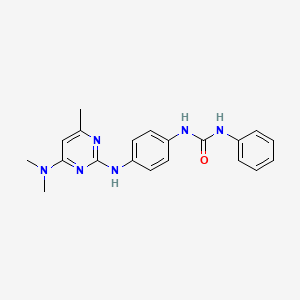
1-(4-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV020243 is a compound identified through the Malaria Box screening initiative, which aims to discover new antimalarial drugs. This compound has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV020243 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The specific details of the synthetic route are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial production methods for MMV020243 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .
Chemical Reactions Analysis
MMV020243 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
MMV020243 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the development of new synthetic methodologies and reaction mechanisms.
Biology: It is used to study the biological pathways and molecular targets involved in malaria infection.
Medicine: It is being investigated as a potential antimalarial drug with low toxicity towards mammalian cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of MMV020243 involves the inhibition of Plasmodium falciparum phosphatidylserine decarboxylase, an enzyme critical for the biosynthesis of phosphatidylethanolamine. This inhibition disrupts the parasite’s membrane biogenesis, leading to its elimination. The molecular targets and pathways involved include the enzyme’s active site and the downstream effects on membrane integrity .
Comparison with Similar Compounds
MMV020243 can be compared with other similar compounds such as MMV667492 and MMV020549. These compounds also exhibit potent activity against Plasmodium falciparum but differ in their physicochemical properties and specific molecular targets. MMV020243 is unique in its specific inhibition of phosphatidylserine decarboxylase, whereas other compounds may target different enzymes or pathways .
Similar Compounds
- MMV667492
- MMV020549
- MMV666069
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-phenylurea |
InChI |
InChI=1S/C20H22N6O/c1-14-13-18(26(2)3)25-19(21-14)22-16-9-11-17(12-10-16)24-20(27)23-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,25)(H2,23,24,27) |
InChI Key |
PNOKFRCVUHGEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)
![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)
![1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine](/img/structure/B10796530.png)
![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)

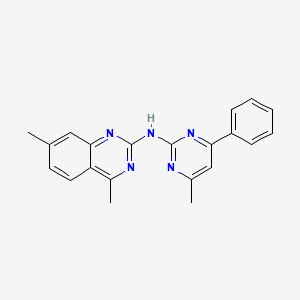
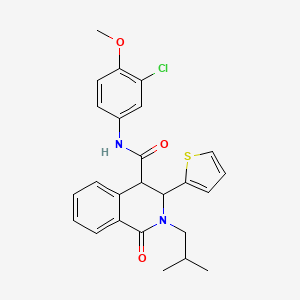
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B10796578.png)
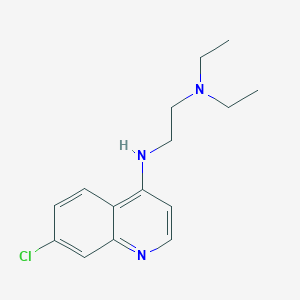
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B10796600.png)
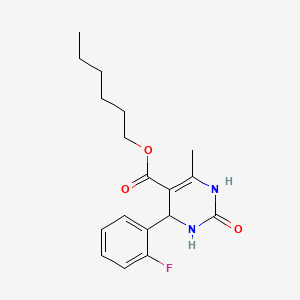

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
